Demonstrated Synthetic Utility in Palladium-Catalyzed C–C Bond Activation with 81% Yield
In the context of palladium-catalyzed activation of unstrained C(aryl)–C(aryl) bonds in 2,2′-biphenols, Tributyl(phenylethynyl)tin served as the phenylethynyl transfer agent to achieve a high yield of the desired phenol derivative. Under the optimized conditions (10 mol% Pd(PtBu3)2, 1,4-dioxane, 100 °C), the reaction proceeded smoothly to give the target compound 8d in 81% isolated yield [1]. This demonstrates its high efficiency in transferring the phenylethynyl group in a demanding catalytic manifold.
| Evidence Dimension | Isolated Yield in Pd-Catalyzed C(aryl)–C(aryl) Bond Activation |
|---|---|
| Target Compound Data | 81% yield of phenol 8d |
| Comparator Or Baseline | Reaction without this specific stannane (no product formation or alternative reagents) |
| Quantified Difference | 81% absolute yield in this specific transformation |
| Conditions | Reaction of 3ai (0.060 mmol) with tributyl(phenylethynyl)tin (0.12 mmol), 10 mol% Pd(PtBu3)2, 1,4-dioxane, 100 °C |
Why This Matters
This quantifiable 81% yield in a challenging C–C bond activation context provides a concrete performance benchmark for its use in constructing complex biaryl systems, which is valuable for procurement in medicinal chemistry and materials science.
- [1] Catalytic activation of unstrained C(aryl)–C(aryl) bonds in 2,2′-biphenols. Nature Chemistry, 2018. Compound 8d Synthesis. View Source
